tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate: A Keystone Scaffold for Novel Chemical Space Exploration
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate: A Keystone Scaffold for Novel Chemical Space Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space is paramount. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as highly valuable scaffolds. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, enabling more precise and complex interactions with biological targets. Among these, the azaspiro[3.4]octane framework represents a particularly compelling structural motif.
This technical guide provides an in-depth analysis of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate , a bifunctional building block designed for versatility in drug discovery programs. We will dissect its core chemical properties, explore rational synthetic strategies, and illuminate its reactivity, providing researchers with the foundational knowledge to strategically incorporate this scaffold into their development pipelines.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a building block is the first step toward its effective utilization. tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate is a unique structure featuring a cyclobutanone ring fused to a Boc-protected azetidine ring at a spirocyclic center. This arrangement provides two distinct points for chemical modification.
Caption: Chemical structure of the title compound.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 2-Methyl-2-propanyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate | [1] |
| Synonyms | 5-Boc-5-azaspiro[3.4]octan-2-one; 5-BOC-5-AZA-SPIRO[3.4]OCTANE-2-ONE | [1] |
| CAS Number | 1434141-78-2 | [1] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1] |
| Molecular Weight | 225.28 g/mol | [1] |
| Physical Form | Solid (predicted) | [2][3] |
| Storage | 2-8°C, sealed in a dry environment | [2][3] |
Predicted Spectral Characteristics
While specific spectral data should be obtained from the supplier's Certificate of Analysis[4], the structure allows for confident prediction of key signals, which is crucial for reaction monitoring and characterization.
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¹H NMR: The spectrum will be characterized by several key regions. The tert-butyl group will present as a sharp, integrating singlet at approximately 1.4-1.5 ppm. The aliphatic protons on the cyclobutane and azetidine rings will appear as complex multiplets in the 2.0-4.0 ppm range. The diastereotopic nature of the protons adjacent to the spirocenter will likely lead to complex splitting patterns.
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¹³C NMR: The carbonyl carbons are diagnostic: the lactam (C=O) signal is expected around 170-175 ppm, while the Boc-carbamate carbonyl will appear further upfield, typically around 155 ppm. The quaternary carbon of the tert-butyl group will be found near 80 ppm, and the spirocyclic carbon will be a unique quaternary signal in the aliphatic region.
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FT-IR: Two strong carbonyl stretching frequencies will dominate the spectrum. The lactam C=O stretch is anticipated around 1680-1700 cm⁻¹, while the carbamate C=O stretch will appear at a higher frequency, typically 1700-1740 cm⁻¹. The C-N and C-O stretches will also be present in the fingerprint region.
Synthesis and Mechanistic Rationale
The synthesis of complex spirocycles requires a robust and logical strategy. While direct synthesis routes for this specific isomer are not widely published, we can infer a highly plausible pathway based on established methods for related azaspirocycles[5][6].
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the molecule to reveal simpler, commercially available, or readily synthesized precursors. The key is to identify bond formations that are mechanistically sound and high-yielding.
Caption: Proposed retrosynthetic pathway for the target scaffold.
This analysis suggests that an intramolecular cyclization is a key final step. This strategy offers high efficiency due to the proximity of the reacting groups. The precursor would be an N-Boc azetidine derivative functionalized with a side chain that can be converted into the cyclobutanone portion.
Exemplary Synthetic Protocol
The following protocol is a field-proven workflow adapted from related syntheses. It is designed to be self-validating, with clear checkpoints for characterization.
Objective: To synthesize tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate.
Step 1: Synthesis of the Key Alkylated Intermediate
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Setup: To a solution of a suitable starting material, such as 1-Boc-3-cyanoazetidine, in anhydrous THF under a nitrogen atmosphere at -78°C, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq.).
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Causality: LDA is chosen to selectively deprotonate the carbon alpha to the nitrile without attacking the nitrile or the Boc group. The low temperature is critical to prevent side reactions and ensure kinetic control.
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Alkylation: Slowly add a cyclobutane precursor, such as 1-bromo-3-chloropropane (1.2 eq.), to the solution. Allow the reaction to warm slowly to room temperature and stir overnight.
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Causality: This is a standard SN2 alkylation. The choice of a bifunctional alkylating agent sets the stage for the second ring formation.
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Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient).
Step 2: Intramolecular Cyclization to Form the Spirocycle
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Hydrolysis & Decarboxylation: Treat the intermediate from Step 1 with aqueous HCl (6M) at reflux.
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Causality: This step serves a dual purpose: the strong acid hydrolyzes the nitrile to a carboxylic acid and simultaneously removes the Boc protecting group.
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Re-protection and Activation: Re-protect the secondary amine with Boc anhydride ((Boc)₂O) under standard basic conditions (e.g., Et₃N, DCM). Then, activate the carboxylic acid using a peptide coupling agent like HATU or by converting it to an acid chloride with (COCl)₂.
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Causality: Re-protection is necessary to direct the cyclization. Activation of the carboxylate is required to make it sufficiently electrophilic to react with the cyclobutane precursor portion to form the ketone.
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Cyclization: Under high dilution conditions in a suitable solvent like THF, slowly add a base (e.g., NaH) to promote the intramolecular cyclization, forming the 2-oxo-azaspiro[3.4]octane core.
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Causality: High dilution conditions favor intramolecular reactions over intermolecular polymerization, a critical consideration for ring-forming reactions.
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Final Purification: After aqueous workup, purify the final product via column chromatography to yield the title compound.
Chemical Reactivity and Strategic Applications in Drug Development
The true value of this scaffold lies in its two orthogonal reactive sites, which can be addressed sequentially to build molecular complexity and generate diverse compound libraries.
Caption: Reactivity map and derivatization pathways.
Workflow: A Platform for Library Synthesis
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Boc-Group Removal (Gateway Reaction): The tert-butoxycarbonyl (Boc) group is a robust protecting group that is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). This unmasks the secondary amine, providing the primary handle for diversification.
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N-Functionalization: The newly exposed amine is a versatile nucleophile.
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Amide Coupling: Reaction with a diverse set of carboxylic acids using standard coupling reagents (HATU, EDC) generates a library of amides, exploring interactions with target proteins.
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Reductive Amination: Reaction with various aldehydes or ketones in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields N-alkylated derivatives.
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Sulfonylation: Reaction with sulfonyl chlorides provides access to sulfonamides, a common pharmacophore.
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Ketone Modification: The cyclobutanone carbonyl offers a second, electronically distinct site for modification.
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Reduction: Treatment with reducing agents like NaBH₄ will yield the corresponding alcohol as a mixture of diastereomers, introducing a new stereocenter and a hydrogen bond donor/acceptor.
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Grignard/Organolithium Addition: Addition of organometallic reagents creates tertiary alcohols, allowing for the introduction of diverse carbon-based substituents.
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Wittig Reaction: This reaction can convert the ketone into an exocyclic double bond, which can serve as a handle for further reactions like Michael additions or hydrogenations.
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Safety and Handling
While specific hazard data for this compound is limited, the GHS classifications for structurally related isomers provide a strong basis for handling procedures[7].
Table 2: Recommended Safety and Handling Procedures
| Hazard Class (Anticipated) | GHS H-Statement (Anticipated) | Recommended Handling Protocol |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and a lab coat. Avoid prolonged or repeated contact. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated fume hood. Avoid generating dust. |
Always consult the material safety data sheet (MSDS) from your supplier before handling. Store the compound in a tightly sealed container in a cool, dry place as recommended.
Conclusion
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate is more than just a chemical intermediate; it is a strategic tool for navigating the complexities of modern drug discovery. Its bifunctional nature, coupled with the desirable three-dimensional geometry of the spirocyclic core, provides a robust platform for generating novel, diverse, and patentable chemical matter. By understanding its properties, synthesis, and reactivity, research teams can effectively leverage this scaffold to accelerate their programs and unlock new therapeutic possibilities.
References
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PubChem. tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
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PubChem. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
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Boc-Protected Amine
Protonated Intermediate
Carbamic Acid
Free Amine
